molecular formula C10H10BrClO2 B13601366 8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine

8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine

Cat. No.: B13601366
M. Wt: 277.54 g/mol
InChI Key: CYTMDSWDQUZEOK-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine is a chemical compound that belongs to the class of dioxepines. Dioxepines are heterocyclic compounds containing a seven-membered ring with two oxygen atoms. This particular compound is characterized by the presence of bromomethyl and chloro substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorophenol with formaldehyde and subsequent bromination can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and bromination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloro group can lead to the formation of dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine involves its interaction with molecular targets through its reactive bromomethyl and chloro groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
  • 3,3-Bis(bromomethyl)-6,8-dimethyl-2H,3H,4H-thieno[3,4-b][1,4]dioxepine

Uniqueness

Compared to similar compounds, 8-(Bromomethyl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine is unique due to the presence of both bromomethyl and chloro substituents

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

8-(bromomethyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine

InChI

InChI=1S/C10H10BrClO2/c11-6-7-4-8(12)10-9(5-7)13-2-1-3-14-10/h4-5H,1-3,6H2

InChI Key

CYTMDSWDQUZEOK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C2)CBr)Cl)OC1

Origin of Product

United States

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